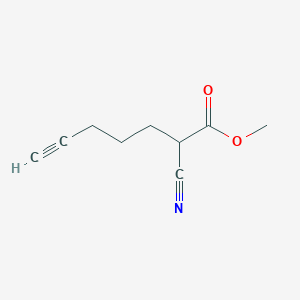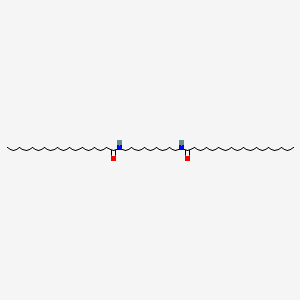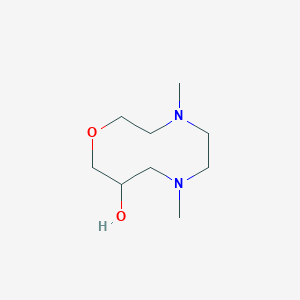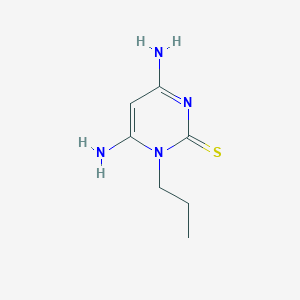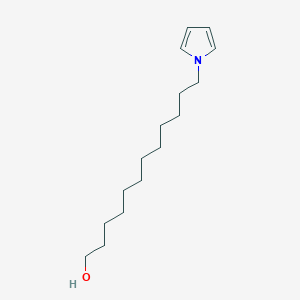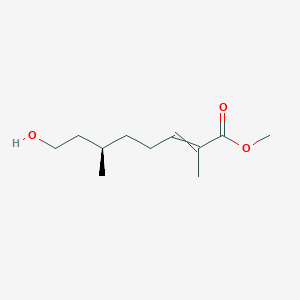
methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate is an organic compound with a complex structure that includes a hydroxyl group, a methyl ester, and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-2-octene and methyl 8-hydroxy-2-octenoate.
Esterification: The esterification process involves the reaction of the hydroxylated intermediate with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
化学反応の分析
Types of Reactions
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or different esters.
科学的研究の応用
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.
類似化合物との比較
Similar Compounds
Methyl (6R)-8-hydroxy-2,6-dimethyloctanoate: Similar structure but lacks the double bond.
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-yn-1-oate: Similar structure but contains a triple bond instead of a double bond.
Uniqueness
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
159000-49-4 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-9(7-8-12)5-4-6-10(2)11(13)14-3/h6,9,12H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
InChIキー |
MOBABZAVADBVLY-SECBINFHSA-N |
異性体SMILES |
C[C@H](CCC=C(C)C(=O)OC)CCO |
正規SMILES |
CC(CCC=C(C)C(=O)OC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


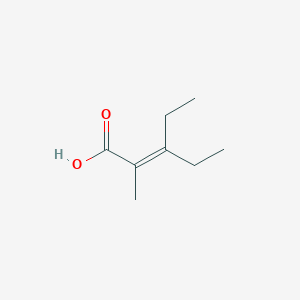
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
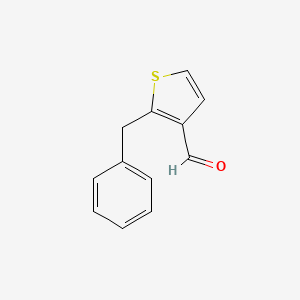

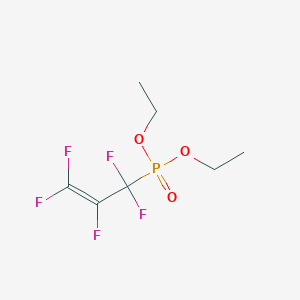
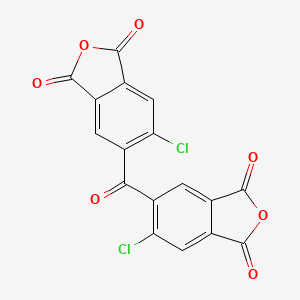
![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
